3-[4-(Difluoromethoxy)phenyl]propanoic acid

Lipophilicity Drug Design ADME

Procure 3-[4-(Difluoromethoxy)phenyl]propanoic acid (CAS 1000932-18-2) to ensure experimental precision. Its LogP of 2.3052 provides a quantifiable lipophilicity anchor distinct from the methoxy analog (LogP 1.88), preventing confounding SAR. The 66–69°C melting point avoids a ~30°C shift seen with analogs, critical for crystallization and thermal analysis. The difluoromethoxy group enhances metabolic stability over methoxy, supporting bioavailability studies. Essential for reproducing patented PPAR modulator syntheses. Bulk pricing available; immediate stock shipment.

Molecular Formula C10H10F2O3
Molecular Weight 216.18 g/mol
CAS No. 1000932-18-2
Cat. No. B1437344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Difluoromethoxy)phenyl]propanoic acid
CAS1000932-18-2
Molecular FormulaC10H10F2O3
Molecular Weight216.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)O)OC(F)F
InChIInChI=1S/C10H10F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-2,4-5,10H,3,6H2,(H,13,14)
InChIKeyFOBBJWXKCGHQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Difluoromethoxy)phenyl]propanoic Acid (CAS 1000932-18-2): Chemical Identity and Core Physicochemical Profile for Procurement Assessment


3-[4-(Difluoromethoxy)phenyl]propanoic acid (CAS 1000932-18-2) is a para-substituted phenylpropanoic acid derivative featuring a difluoromethoxy (-OCF₂H) moiety on the aromatic ring . With a molecular formula of C₁₀H₁₀F₂O₃ and molecular weight of 216.18 g/mol , this compound exhibits a melting point of 66–69 °C, a predicted boiling point of 313.5±37.0 °C, and a density of 1.281±0.06 g/cm³ [1]. Its XLogP3 value of 2.3052 indicates moderate lipophilicity, while the topological polar surface area of 46.5 Ų and hydrogen bond donor/acceptor counts (1 donor, 5 acceptors) define its solubility and permeability profile [2]. The compound is commercially available from multiple vendors at purities typically ≥95–98%, and it is widely utilized as a fluorinated building block in medicinal chemistry, particularly in the synthesis of PPAR modulators and anti-inflammatory agents [3].

Why 3-[4-(Difluoromethoxy)phenyl]propanoic Acid Cannot Be Interchanged with Generic Phenylpropanoic Acid Analogs


Substitution of 3-[4-(Difluoromethoxy)phenyl]propanoic acid with superficially similar phenylpropanoic acid derivatives—such as the non-fluorinated 3-(4-methoxyphenyl)propanoic acid or the chain-shortened 4-(difluoromethoxy)phenylacetic acid—introduces measurable deviations in lipophilicity, solid-state properties, and metabolic susceptibility that directly affect experimental reproducibility and downstream synthetic utility. The difluoromethoxy group imparts a distinct electron-withdrawing inductive effect and enhances metabolic stability relative to methoxy or unsubstituted analogs [1]. These physicochemical divergences translate into altered chromatographic retention, solubility profiles, and, in biological contexts, potentially divergent target engagement [2]. Without quantitative comparator data, the risk of confounding structure–activity relationships or failing to replicate published synthetic protocols is substantial, underscoring the necessity of compound-specific procurement .

Quantitative Differentiation of 3-[4-(Difluoromethoxy)phenyl]propanoic Acid from Closest Analogs: A Procurement-Focused Evidence Digest


Lipophilicity (LogP) Divergence: Difluoromethoxy vs. Methoxy Analog

3-[4-(Difluoromethoxy)phenyl]propanoic acid exhibits a computed LogP value of 2.3052, reflecting the enhanced lipophilic character imparted by the difluoromethoxy substituent [1]. In contrast, the non-fluorinated methoxy analog (3-(4-methoxyphenyl)propanoic acid) possesses a substantially lower LogP of 1.88 (ALOGPS) [2]. This ~0.42 Log unit increase corresponds to approximately 2.6× greater partition into lipid phases, which can influence membrane permeability and chromatographic behavior.

Lipophilicity Drug Design ADME

Solid-State Thermal Behavior: Melting Point Distinction from Methoxy Analog

The melting point of 3-[4-(Difluoromethoxy)phenyl]propanoic acid is 66–69 °C , whereas the structurally analogous 3-(4-methoxyphenyl)propanoic acid melts at a significantly higher temperature of 99–103 °C . This ~30 °C difference reflects altered intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) attributable to the replacement of methoxy with difluoromethoxy.

Crystallinity Formulation Analytical Method Development

Chain Length Effects on LogP: Propanoic Acid vs. Acetic Acid Scaffold

Comparing the target propanoic acid derivative (C10) with the homologous acetic acid analog (4-(difluoromethoxy)phenylacetic acid, C9) reveals a measurable difference in computed lipophilicity. The target compound has an XLogP3 of 2.3052 [1], whereas the acetic acid derivative possesses a lower XLogP3 of 2.4 [2]. The additional methylene unit in the propanoic acid scaffold contributes to a modest but quantifiable increase in hydrophobic surface area, which may affect binding affinity in hydrophobic enzyme pockets.

Lipophilicity Molecular Design Scaffold Optimization

Predicted Metabolic Stability Enhancement Conferred by the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) substituent is recognized in medicinal chemistry as a metabolically more stable bioisostere of the methoxy (-OCH₃) group [1]. While direct comparative microsomal stability data for 3-[4-(difluoromethoxy)phenyl]propanoic acid are not available in the primary literature, class-level SAR studies on phenylpropanoic acid derivatives demonstrate that fluorinated analogs generally exhibit prolonged metabolic half-lives relative to their non-fluorinated counterparts . The difluoromethoxy group's resistance to oxidative O-dealkylation is a key differentiator for compounds intended for in vivo pharmacological evaluation.

Metabolic Stability Fluorine Chemistry Drug Metabolism

High-Value Procurement Scenarios for 3-[4-(Difluoromethoxy)phenyl]propanoic Acid (CAS 1000932-18-2) Based on Differential Evidence


SAR Studies Requiring Precise Lipophilicity Control

When investigating structure–activity relationships where subtle alterations in logP correlate with changes in target affinity or cellular permeability, 3-[4-(difluoromethoxy)phenyl]propanoic acid provides a distinct, quantifiable lipophilicity anchor (LogP 2.3052 [1]) that differentiates it from the less lipophilic methoxy analog (LogP 1.88 [2]). Procuring this specific compound ensures that the observed pharmacological readouts are attributable to the intended fluorinated scaffold rather than to inadvertent analog substitution.

Crystallization and Solid-Form Screening Campaigns

The melting point of 66–69 °C [1] positions 3-[4-(difluoromethoxy)phenyl]propanoic acid in a thermal window distinct from many common phenylpropanoic acid intermediates. Researchers developing robust crystallization protocols, assessing polymorph stability, or optimizing lyophilization cycles should procure the exact compound to avoid the ~30 °C melting point shift observed with the methoxy analog, which could otherwise invalidate thermal analysis data and process development efforts [2].

In Vivo Pharmacokinetic Profiling of Fluorinated Lead Compounds

For studies evaluating metabolic stability and oral bioavailability, the difluoromethoxy moiety is a known bioisosteric replacement that confers resistance to oxidative metabolism relative to methoxy groups [1]. Although direct microsomal data for this specific compound are not publicly available, the class-level inference supports its procurement over non-fluorinated analogs when the experimental objective is to leverage fluorine-mediated metabolic stabilization [2].

Synthesis of PPAR Agonists and Anti-Inflammatory Agents

3-[4-(Difluoromethoxy)phenyl]propanoic acid has been implicated as a key intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) modulators and related anti-inflammatory compounds [1]. The para-substituted difluoromethoxy phenyl core is a privileged scaffold in this therapeutic area; procurement of the exact building block is essential for reproducing patented synthetic routes and achieving the intended biological activity profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-(Difluoromethoxy)phenyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.